molecular formula C26H24N6OS2 B11097486 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine

6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11097486
M. Wt: 500.6 g/mol
InChI Key: BDHPLMXYAZPRMO-UHFFFAOYSA-N
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Description

6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzothiazole moiety linked to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Attachment of the Benzothiazole to the Triazine Core: The benzothiazole moiety is then linked to the triazine core through a nucleophilic substitution reaction, where the benzothiazole thiol group reacts with a chlorinated triazine derivative.

    Introduction of the Aromatic Amines:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.

    Reduction: Reduction reactions can occur at the triazine core, potentially leading to the formation of dihydrotriazine derivatives.

    Substitution: The aromatic rings and the triazine core can undergo various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Halogenated and nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a pharmacophore is of interest. Its benzothiazole and triazine moieties are known to exhibit biological activity, including antimicrobial and anticancer properties.

Medicine

The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific enzymes and receptors. Its ability to interact with biological macromolecules makes it a promising candidate for drug discovery.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety can bind to metal ions, while the triazine core can interact with nucleophilic sites on proteins and DNA. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N’-(1-[3-(1H-tetraazol-1-yl)phenyl]ethylidene)acetohydrazide
  • (3R)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-phenyl-2,5-pyrrolidinedione
  • Ethyl ((6-ethoxy-1,3-benzothiazol-2-yl)amino)(oxo)acetate

Uniqueness

What sets 6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N’-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine apart from similar compounds is its unique combination of a benzothiazole moiety with a triazine core and two aromatic amine groups. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H24N6OS2

Molecular Weight

500.6 g/mol

IUPAC Name

6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-N,4-N-bis(2-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C26H24N6OS2/c1-4-33-18-13-14-21-22(15-18)34-26(29-21)35-25-31-23(27-19-11-7-5-9-16(19)2)30-24(32-25)28-20-12-8-6-10-17(20)3/h5-15H,4H2,1-3H3,(H2,27,28,30,31,32)

InChI Key

BDHPLMXYAZPRMO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SC3=NC(=NC(=N3)NC4=CC=CC=C4C)NC5=CC=CC=C5C

Origin of Product

United States

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